molecular formula C9H9N3O B181071 3-amino-1-phenyl-1H-pyrazol-5-ol CAS No. 28710-97-6

3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No. B181071
CAS RN: 28710-97-6
M. Wt: 175.19 g/mol
InChI Key: PVKNQGWSRAGMNM-UHFFFAOYSA-N
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Description

The compound 3-amino-1-phenyl-1H-pyrazol-5-ol is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the use of 2-chloroacrylonitrile as a starting material to obtain 3(5)-amino pyrazole through a one-step synthesis process, which is considered economical and efficient, yielding a product with a purity of 99.4% . Another approach for synthesizing pyrazole derivatives is the reaction of amino-pyrazoles with acid chlorides and isothiocyanate electrophiles, which results in the formation of amide and thiourea products . Additionally, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives has been reported, with characterization by NMR, IR, and Mass spectroscopy .

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives have been extensively studied using X-ray diffraction methods. For instance, the crystal and molecular structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, a related compound, was determined to establish the predominant tautomeric form and the intermolecular hydrogen bonding patterns . Similarly, the structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was elucidated, revealing intramolecular hydrogen bonding and the packing structure in the solid state .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, which has been used to obtain pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives . The reactivity of the amino group in these compounds is highlighted by its ability to undergo electrophilic attack, leading to the formation of different products depending on the nature of the electrophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were studied, showing aggregation-induced emission behavior and a pronounced bathochromic shift in the emission maximum from solution to the solid state . The vibrational and electronic absorption spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were also investigated, providing insights into the molecule's stability, charge transfer, and electronic properties .

Scientific Research Applications

  • Antioxidant and Anticancer Activities

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which have shown antioxidant and anticancer activities .
    • Method : The derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
    • Results : Several derivatives proved to be cytotoxic in the RKO cell line. In particular, compound 3i proved to be a very potent scavenger with an IC 50 of 6.2±0.6 µM and exhibited an IC 50 of 9.9±1.1 μM against RKO cell .
  • Synthesis of Urea Derivatives and 2-Mercaptoacetamide Analogs

    • Field : Organic Chemistry
    • Application : The compound may be used in the synthesis of urea derivatives and 2-mercaptoacetamide analogs .
    • Method : The synthesis involves reaction with azido (6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone for urea derivatives and treatment with thioglycolic acid for 2-mercaptoacetamide analogs .
    • Results : The specific results or outcomes of these syntheses are not provided in the source .
  • Optical Performance Enhancement

    • Field : Optical and Quantum Electronics
    • Application : The compound is used in the synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ, 4), which displayed significant potential for various applications .
    • Method : The synthesis process and the theoretical electronic absorption spectra in different media were acquired using the Coulomb-attenuating approach (CAM-B3LYP) and the Corrected Linear Response Polarizable Continuum Model (CLR) PCM .
    • Results : The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement. Photoluminescence spectra exhibited characteristic emission peaks at approximately 580 nm .
  • Synthesis of Bicyclic Nitrogen Heterocycles

    • Field : Organic Chemistry
    • Application : Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles, especially in the preparation of condensed heterocycles such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, imidazopyrazoles etc .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes of these syntheses are not provided in the source .

Safety And Hazards

3-amino-1-phenyl-1H-pyrazol-5-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

5-amino-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNQGWSRAGMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182868
Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-phenyl-1H-pyrazol-5-ol

CAS RN

28710-97-6
Record name 1-Phenyl-3-aminopyrazol-5-one
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Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 28710-97-6
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Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 3-amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 1-Phenyl-3-aminopyrazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Stanovnik, J Svete - Science of Synthesis, 2002 - thieme-connect.com
Previously published information regarding this heterocyclic system can be found in Houben±Weyl, Vol. 13/6, pp 181±522 and Vol. 22b, pp 1508±1516. Pyrazole (1, 2-diazole) belongs …
Number of citations: 110 www.thieme-connect.com

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